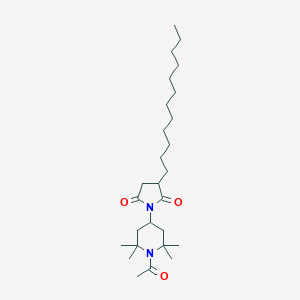
2,3,5,6-Tetrafluorobenzoyl chloride
Übersicht
Beschreibung
2,3,5,6-Tetrafluorobenzoyl chloride is an organic compound with the molecular formula C7HClF4O. It is a derivative of benzoyl chloride where four hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its high reactivity and is used as an intermediate in various chemical syntheses.
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Tetrafluorobenzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.
Biology: It is employed in the modification of biomolecules to study their structure and function.
Medicine: This compound is used in the synthesis of fluorinated drugs, which often exhibit improved metabolic stability and bioavailability.
Industry: It is used in the production of agrochemicals and specialty polymers.
Safety and Hazards
2,3,5,6-Tetrafluorobenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
2,3,5,6-Tetrafluorobenzoyl chloride is an acylating agent . It primarily targets a variety of nucleophiles, including amines, alcohols, and thiols . These nucleophiles are the reactive sites in various biological molecules, such as proteins and nucleic acids, and play crucial roles in numerous biochemical reactions.
Mode of Action
The compound interacts with its targets through acylation . In this process, this compound reacts with nucleophiles to form amides, esters, or thioesters . This reaction can modify the chemical structure and properties of the target molecules, potentially altering their biological activity.
Pharmacokinetics
Its unique fluorinated structure may enhance its lipophilicity, potentially improving its absorption and distribution within the body . It may also increase its stability against metabolic degradation , thereby affecting its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of water can lead to the formation of hydrogen fluoride and benzoyl chloride . Moreover, it is sensitive to moisture , suggesting that humidity can affect its stability. Therefore, it is crucial to handle and store this compound under appropriate conditions to maintain its efficacy and stability.
Biochemische Analyse
Biochemical Properties
2,3,5,6-Tetrafluorobenzoyl chloride plays a significant role in biochemical reactions due to its ability to act as an acylating agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with amines to form amides, which are essential in protein synthesis and modification. The compound’s interaction with alcohols and thiols to form esters and thioesters, respectively, is crucial in metabolic pathways and cellular signaling .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modifying proteins and enzymes through acylation. This modification can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the formation of amides, esters, and thioesters can alter the activity of enzymes involved in metabolic pathways, leading to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to acylate nucleophilic groups in biomolecules. This acylation can inhibit or activate enzymes, depending on the specific interaction. For instance, the compound can acylate the active site of an enzyme, leading to its inhibition. Alternatively, it can modify regulatory proteins, resulting in changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its acylating activity. Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can acylate specific proteins and enzymes, leading to subtle changes in cellular function. At high doses, the compound can cause toxic or adverse effects, such as enzyme inhibition and disruption of metabolic pathways. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular and physiological functions .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role as an acylating agent. It interacts with enzymes and cofactors involved in metabolic processes, such as the formation of amides, esters, and thioesters. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, and it can bind to proteins that facilitate its distribution within the cell. These interactions can affect the compound’s localization and accumulation in different cellular compartments .
Subcellular Localization
This compound’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its acylating activity. This localization can influence the compound’s activity and function, as it can modify proteins and enzymes in specific cellular regions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2,3,5,6-Tetrafluorobenzoyl chloride typically involves the reaction of 2,3,5,6-tetrafluorobenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is usually carried out under reflux conditions, where the acid is dissolved in an inert solvent like dichloromethane, and the chlorinating agent is added slowly. The reaction mixture is then heated to facilitate the formation of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The process involves the same basic reaction but is optimized for large-scale production with enhanced safety and efficiency measures.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5,6-Tetrafluorobenzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,3,5,6-tetrafluorobenzoic acid and hydrochloric acid.
Reduction: It can be reduced to 2,3,5,6-tetrafluorobenzaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are used under mild to moderate conditions, often in the presence of a base like triethylamine to neutralize the hydrochloric acid formed.
Hydrolysis: This reaction typically occurs in aqueous conditions at room temperature.
Reduction: Reducing agents such as LiAlH4 are used in anhydrous conditions to prevent unwanted side reactions.
Major Products
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
2,3,5,6-Tetrafluorobenzoic Acid: Formed from hydrolysis.
2,3,5,6-Tetrafluorobenzaldehyde: Formed from reduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,4,5-Tetrafluorobenzoyl Chloride
- 2,3,4,6-Tetrafluorobenzoyl Chloride
- 2,3,4,5,6-Pentafluorobenzoyl Chloride
Uniqueness
2,3,5,6-Tetrafluorobenzoyl chloride is unique due to the specific positioning of the fluorine atoms on the benzene ring. This arrangement influences its reactivity and the types of products formed in chemical reactions. Compared to other tetrafluorobenzoyl chlorides, it may exhibit different reactivity patterns and selectivity in nucleophilic substitution reactions.
Eigenschaften
IUPAC Name |
2,3,5,6-tetrafluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HClF4O/c8-7(13)4-5(11)2(9)1-3(10)6(4)12/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELMDUZWKHVPIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)C(=O)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HClF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370089 | |
| Record name | 2,3,5,6-Tetrafluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107535-73-9 | |
| Record name | 2,3,5,6-Tetrafluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,6-Tetrafluorobenzoyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol](/img/structure/B33827.png)



![8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B33831.png)


![N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B33839.png)
![1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B33842.png)


